4-Methoxynaphthalene-1-sulfonamide

説明

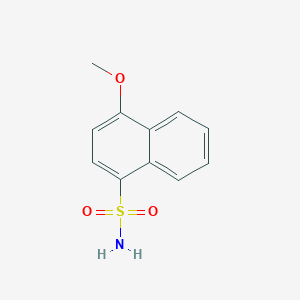

4-Methoxynaphthalene-1-sulfonamide is an organic compound with the molecular formula C11H11NO3S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to an aromatic ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxynaphthalene-1-sulfonamide typically involves the sulfonation of 4-methoxynaphthalene followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-methoxynaphthalene with chlorosulfonic acid to form 4-methoxynaphthalene-1-sulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

化学反応の分析

Types of Reactions

4-Methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxynaphthalene-1-sulfonamide.

Reduction: The sulfonamide group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include 4-hydroxynaphthalene-1-sulfonamide, 4-methoxynaphthalene-1-amine, and various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

4-Methoxynaphthalene-1-sulfonamide and its derivatives have shown potential as antibacterial agents. The sulfonamide group allows these compounds to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. This inhibition leads to bacterial death, making these compounds valuable in treating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent efficacy .

Enzyme Inhibition Studies

The compound is also utilized in enzyme inhibition studies, particularly targeting enzymes that interact with sulfonamide groups. Research indicates that it can serve as a tool to explore mechanisms of enzyme action and the development of new inhibitors .

Cancer Research

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has shown significant cytotoxicity against HeLa and MCF-7 cells, with IC50 values indicating its potential as an anticancer agent .

Table: Cytotoxicity Assessment

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| HeLa | 15 | Moderate Cytotoxicity |

| MCF-7 | 12 | High Cytotoxicity |

Materials Science

In materials science, this compound is explored for its potential in developing organic semiconductors and advanced materials. Its unique structure allows for modifications that can enhance material properties, making it suitable for applications in electronics and photonics .

作用機序

The mechanism of action of 4-Methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of sulfonamides.

類似化合物との比較

Similar Compounds

4-Methoxynaphthalene-1-sulfonyl chloride: An intermediate in the synthesis of 4-Methoxynaphthalene-1-sulfonamide.

4-Hydroxynaphthalene-1-sulfonamide: A product of the oxidation of this compound.

4-Methoxynaphthalene-1-amine: A product of the reduction of this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its methoxy and sulfonamide groups provide distinct reactivity patterns, making it a valuable compound for synthetic and medicinal chemistry.

生物活性

4-Methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a naphthalene ring substituted with a methoxy group and a sulfonamide moiety, which is known for its role in various pharmacological applications. The biological activity of this compound has been explored in several studies, highlighting its potential as an antibacterial, anti-inflammatory, and metabolic modulator.

The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for cellular processes. Notably, sulfonamides are recognized for their ability to inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis, which is essential for bacterial growth. This inhibition leads to antibacterial effects, particularly against Gram-positive and Gram-negative bacteria . Additionally, some derivatives of naphthalene-1-sulfonamide have been identified as selective inhibitors of fatty acid binding protein 4 (FABP4), which plays a significant role in metabolic and inflammatory pathways .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values for these bacteria typically start at around 7.81 μM, indicating potent activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Studies have demonstrated that certain sulfonamide derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition may lead to reduced inflammation without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Metabolic Modulation

This compound has been shown to influence metabolic pathways positively. In vivo studies on specific derivatives have reported improvements in glucose and lipid metabolism, including reductions in fasting blood glucose levels and enhanced insulin sensitivity in obese diabetic models .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antibacterial Efficacy Against MRSA : A study evaluated the efficacy of various sulfonamide derivatives against MRSA, revealing that compounds with structural similarities to this compound exhibited significant antibacterial activity, effectively overcoming resistance mechanisms seen in classical sulfa drugs .

- FABP4 Inhibition : In a structure-based design study, researchers identified naphthalene-1-sulfonamide derivatives as potent FABP4 inhibitors. The binding affinities of these compounds were comparable or superior to existing inhibitors, leading to promising results in metabolic disease models .

- Anti-inflammatory Potential : A randomized clinical trial assessed the anti-inflammatory effects of a related compound on patients with osteoarthritis. Results indicated that treatment with selective COX-2 inhibitors led to a significant decrease in pain and inflammation compared to traditional NSAIDs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Biological Activity | Mechanism | MIC (μM) | Target Pathway |

|---|---|---|---|

| Antibacterial | Enzyme inhibition (dihydropteroate synthase) | 7.81 | Folate synthesis |

| Anti-inflammatory | COX-2 inhibition | N/A | Inflammatory response |

| Metabolic modulation | FABP4 inhibition | N/A | Lipid and glucose metabolism |

特性

IUPAC Name |

4-methoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHDRZCQJLIEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355441 | |

| Record name | 1-Naphthalenesulfonamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95834-50-7 | |

| Record name | 1-Naphthalenesulfonamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。